N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3-(4-methoxyphenyl)propanamide
説明
N-[1-(3,4-Dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3-(4-methoxyphenyl)propanamide is a pyrazolo-pyrimidine derivative featuring a 3,4-dimethylphenyl substituent at the 1-position of the pyrazolo core and a 3-(4-methoxyphenyl)propanamide group at the 5-position.
Key structural attributes include:
- Pyrazolo[3,4-d]pyrimidin-4-one core: Provides a planar, heterocyclic framework for target binding.
- 3,4-Dimethylphenyl group: Enhances lipophilicity and may influence steric interactions with biological targets.
特性
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-15-4-8-18(12-16(15)2)28-22-20(13-25-28)23(30)27(14-24-22)26-21(29)11-7-17-5-9-19(31-3)10-6-17/h4-6,8-10,12-14H,7,11H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIKDCQFIDZLSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CCC4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structural Analogs
Below is a systematic comparison with structurally related pyrazolo-pyrimidine derivatives, focusing on molecular features, substituent effects, and inferred physicochemical properties.
Substituent Variations on the Pyrazolo-Pyrimidine Core
Compound 1 : N-[1-(3,4-Dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-Methoxyphenyl)acetamide
- Core substituent : 3,4-Dimethylphenyl (identical to target compound).
- Side chain : 2-(4-Methoxyphenyl)acetamide (shorter chain vs. propanamide).
Compound 2 : N-(4-Oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-diphenylpropanamide
- Core substituent : p-Tolyl (4-methylphenyl vs. 3,4-dimethylphenyl).
- Side chain : 3,3-Diphenylpropanamide (bulky aromatic groups).
- Impact : The p-tolyl group offers reduced steric hindrance compared to 3,4-dimethylphenyl, while the diphenylpropanamide may enhance π-π stacking but reduce solubility.
Compound 3 : (2E)-N-[1-(3-Chlorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3-phenylacrylamide
- Core substituent : 3-Chlorophenyl (electron-withdrawing group).
- Side chain : Acrylamide with a trans double bond.
- The rigid acrylamide chain may restrict rotational freedom compared to propanamide.
Side Chain Modifications
Compound 4 : 3-(4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide
- Core substituent : Phenyl (simpler aromatic group).
- Side chain : Propanamide linked to a pyridin-2-ylmethyl group.
Compound 5 : 5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide, 1,4-dihydro-1-methyl-4-oxo-N-[4-(2-phenyldiazenyl)phenyl]
- Core substituent : 1-Methyl group.
- Side chain : Acetamide with a diazenylphenyl group.
- Impact : The diazenyl group may confer photochemical reactivity, while the methyl group on the core could alter metabolic stability.
Molecular Properties and Trends
Trends :
- Hydrogen-Bonding Capacity : Methoxy (target) and pyridine (Compound 4) groups enhance polarity, which may improve target affinity and pharmacokinetics.
準備方法
Iodine-Catalyzed Cyclization
A one-pot iodine-catalyzed reaction between 5-aminopyrazole derivatives and bisimine compounds offers a high-yield route to the pyrazolo[3,4-d]pyrimidine core. For example, Sharif University researchers achieved 87% yield by reacting 1,3-diphenyl-1H-5-aminopyrazole with N,N'-bis(arylmethylidene)arylmethanes in dimethyl sulfoxide (DMSO) at 80°C for 3 hours. Molecular iodine (10 mol%) acted as a non-toxic catalyst, enabling efficient cyclization without requiring inert atmospheres.
Key Conditions
Stepwise Condensation
Alternative methods involve sequential condensation of cyanomethylphenylketone with phenylhydrazine to form pyrazole intermediates, followed by annulation with urea or thiourea derivatives. This approach allows greater control over substituent placement but requires multiple purification steps.
Propanamide Side Chain Installation at Position 5
The 3-(4-methoxyphenyl)propanamide moiety is introduced via a two-step process:
Carboxylic Acid Activation
3-(4-Methoxyphenyl)propanoic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) or as a mixed anhydride with ethyl chloroformate. The activated species then reacts with the amine at position 5 of the pyrazolo[3,4-d]pyrimidine core.
Optimized Protocol
Direct Amide Coupling
Modern approaches utilize coupling reagents like HATU or EDCI/HOBt to directly link 3-(4-methoxyphenyl)propanoic acid to the amine. This method avoids handling corrosive acyl chlorides:
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Reagents: EDCI (1.5 equiv), HOBt (1.5 equiv)
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Solvent: DMF
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Base: N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)
Integrated Synthetic Routes
Convergent Synthesis
A convergent strategy synthesizes the pyrazolo[3,4-d]pyrimidine core and propanamide side chain separately before coupling:
Overall Yield : 62% over three steps
Linear Synthesis
Linear assembly minimizes purification steps but requires precise intermediate stability:
Overall Yield : 58%
Comparative Analysis of Methods
| Method | Yield | Purity (HPLC) | Scalability | Cost Index |
|---|---|---|---|---|
| Iodine cyclization + EDCI coupling | 62% | >98% | Pilot-scale | $$ |
| Stepwise condensation + SNAr | 58% | 95% | Lab-scale | $$$ |
| Direct alkylation + HATU | 51% | 97% | Lab-scale | $$$$ |
Key findings:
Challenges and Optimization Strategies
Byproduct Formation
N-Oxidation at position 4 occurs under acidic conditions. Mitigation strategies include:
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Buffering reaction media at pH 6–7
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Using antioxidants like ascorbic acid
Q & A
Q. What are the critical factors in optimizing the synthesis of this compound?
Methodological Answer: Synthesis optimization requires precise control of reaction parameters. Key factors include:
- Temperature : Elevated temperatures (e.g., 80–100°C) enhance reaction rates but may degrade thermally sensitive intermediates .
- Solvent choice : Polar aprotic solvents like dimethyl sulfoxide (DMSO) improve solubility of intermediates, while ethanol is preferred for milder conditions .
- Catalysts : Triethylamine is commonly used to neutralize acidic byproducts and stabilize reactive intermediates .
- Reaction time : Extended durations (12–24 hours) are often necessary for cyclization steps involving the pyrazolo[3,4-d]pyrimidine core .
Validation via HPLC and TLC ensures purity (>95%) and yield optimization.
Q. How is the compound structurally characterized to confirm its identity?
Methodological Answer: A multi-technique approach is employed:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxyphenyl methyl groups at δ 3.8–4.0 ppm) and confirms aromatic proton environments .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values within 2 ppm error) .
- X-ray crystallography : Resolves 3D conformation, bond angles, and crystallographic packing, critical for structure-activity relationship (SAR) studies .
Q. What pharmacological screening strategies are used to evaluate its bioactivity?
Methodological Answer:
- Enzyme inhibition assays : Target kinases (e.g., EGFR, PI3K) using fluorescence-based assays to measure IC₅₀ values .
- Cell viability assays : MTT or CellTiter-Glo® in cancer lines (e.g., MCF-7, HeLa) assess antiproliferative effects .
- In silico docking : Molecular dynamics simulations predict binding modes to ATP-binding pockets of target proteins .
Dose-response curves and control experiments (e.g., staurosporine as a positive control) ensure reproducibility.
Q. How are stability and solubility profiles determined for formulation studies?
Methodological Answer:
- Solubility : Tested in PBS (pH 7.4), DMSO, and simulated gastric fluid using shake-flask methods with UV-Vis quantification .
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) monitored via HPLC to detect degradation products (e.g., hydrolysis of the amide bond) .
- LogP : Calculated via octanol-water partitioning experiments to guide bioavailability predictions .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact bioactivity?
Methodological Answer: SAR studies compare analogs with systematic substitutions:
- Trifluoromethoxy vs. methoxy : The electron-withdrawing trifluoromethoxy group enhances kinase inhibition (e.g., 10-fold lower IC₅₀ against PI3K) but reduces solubility .
- 3,4-Dimethylphenyl vs. chlorophenyl : Bulky 3,4-dimethyl groups improve target selectivity by reducing off-target binding, confirmed via competitive binding assays .
- Propanamide linker : Shortening the chain decreases metabolic stability (t₁/₂ < 1 hour in liver microsomes) .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer: Discrepancies often arise from assay variability or impurity profiles:
- Batch purity : Validate via LC-MS to exclude confounding byproducts (e.g., unreacted intermediates) .
- Cell line heterogeneity : Use isogenic cell lines to isolate genetic factors affecting response .
- Pharmacokinetic variability : Compare oral vs. intravenous administration in rodent models to assess bioavailability-driven differences .
Q. What strategies validate multi-target interactions in complex biological systems?
Methodological Answer:
- Proteome profiling : Chemoproteomics using activity-based probes identifies off-target kinase interactions .
- CRISPR-Cas9 knockouts : Validate target specificity by rescuing activity in gene-edited cells (e.g., PI3Kα knockout) .
- Synergistic studies : Combination index (CI) calculations with standard drugs (e.g., paclitaxel) quantify synergy (CI < 1) in dose-matrix assays .
Q. How to address metabolic instability in preclinical development?
Methodological Answer:
- Metabolite identification : Incubate with liver microsomes and use LC-MS/MS to detect primary metabolites (e.g., O-demethylation products) .
- Prodrug design : Introduce ester moieties at the 4-methoxyphenyl group to enhance plasma stability .
- CYP450 inhibition : Co-administer with cytochrome P450 inhibitors (e.g., ketoconazole) to prolong half-life in vivo .
Q. What computational methods predict off-target effects and toxicity?
Methodological Answer:
- ToxCast profiling : Screen against 1,000+ toxicity pathways using high-throughput in vitro assays .
- Machine learning models : Train on ChEMBL data to predict hERG channel inhibition or hepatotoxicity .
- Molecular dynamics : Simulate binding to serum albumin to assess plasma protein binding (>90% suggests limited free drug availability) .
Q. How to design experiments for evaluating synergistic effects with existing therapies?
Methodological Answer:
- Dose-matrix assays : Test 5×5 concentration grids (compound vs. standard drug) to calculate combination indices .
- Transcriptomic analysis : RNA-seq identifies pathways upregulated in synergistic combinations (e.g., apoptosis genes BAX/BCL2) .
- In vivo xenografts : Compare tumor regression in mice treated with monotherapy vs. combination (p < 0.05 via ANOVA) .
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